3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide
Description
3-(Benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide is a synthetic small molecule characterized by a central isoindole-1,3-dione (phthalimide) scaffold substituted at the 5-position with a propanamide linker bearing a benzenesulfonyl group. The isoindole-dione moiety is a well-established pharmacophore in medicinal chemistry, known to confer metabolic stability and facilitate interactions with biological targets such as enzymes or receptors. This compound’s synthesis likely involves coupling reactions between a sulfonylated propanamide derivative and a 5-amino-substituted isoindole-1,3-dione precursor, followed by purification via chromatography or crystallization.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-dioxoisoindol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c20-15(8-9-25(23,24)12-4-2-1-3-5-12)18-11-6-7-13-14(10-11)17(22)19-16(13)21/h1-7,10H,8-9H2,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYWHDAXTUNFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of various substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The isoindoline-1,3-dione moiety may also play a role in binding to biological targets, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
N-(1,3-Dioxo-2,3-dihydro-1H-isoindol-5-yl) Derivatives
Compounds sharing the isoindole-dione core but differing in substituent chemistry have been extensively studied (Table 1). For instance:
- N-(2-Benzyl-1,3-dioxo-isoindol-5-yl)-2-[4-(2-hydroxyethoxy)phenyl]acetamide (13b) : Features a benzyl group at the 2-position and a hydroxyethoxy-phenylacetamide side chain. This compound demonstrated moderate inhibitory activity against matrix metalloproteinases (MMPs), attributed to the hydroxyethoxy group’s hydrogen-bonding capacity.
Table 1: Structural and Functional Comparison of Isoindole-dione Derivatives
Sulfonamide-Containing Analogues
- 3-(1-(4-Chlorobenzoyl)-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide (51): An indomethacin analog with a methylsulfonyl group. This compound exhibited potent cyclooxygenase-2 (COX-2) inhibition (IC50: 0.8 µM), showcasing the sulfonamide’s role in mimicking endogenous substrates. In contrast, the benzenesulfonyl group in the target compound may offer broader π-π stacking interactions, improving binding to aromatic-rich enzyme pockets.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The isoindole-dione core resists oxidative metabolism, as evidenced by analogs like 13b–13f, which showed negligible degradation in microsomal assays.
Biological Activity
3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article reviews the biological activity of this compound, highlighting relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 411.4 g/mol. Its structure includes a benzenesulfonyl group connected to an isoindole derivative, which is significant for its biological interactions.
Cardiovascular Effects
Research has indicated that sulfonamide derivatives can influence cardiovascular functions. A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives significantly altered coronary resistance, suggesting a potential therapeutic role in managing cardiovascular conditions .
Table 1: Effects of Benzenesulfonamide Derivatives on Coronary Resistance
| Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|
| Control | - | Baseline |
| Benzenesulfonamide | 0.001 | Significant decrease (p = 0.05) |
| Compound 2 | 0.001 | No significant effect |
| Compound 3 | 0.001 | No significant effect |
| Compound 4 | 0.001 | Significant decrease (p < 0.05) |
| Compound 5 | 0.001 | No significant effect |
This table summarizes the findings related to coronary resistance alterations induced by benzenesulfonamide derivatives.
Enzyme Inhibition
Another aspect of biological activity involves the inhibition of specific enzymes. Sulfonamides have been documented to act as inhibitors of carbonic anhydrase and endothelin receptors, which are crucial in various physiological processes including blood pressure regulation and fluid balance . The interaction of these compounds with calcium channels has also been investigated, revealing potential pathways for therapeutic applications in hypertension .
Case Studies
A notable case study involved the administration of a sulfonamide derivative in a controlled environment to assess its impact on cardiac function. The study utilized a dose-response curve to evaluate changes in perfusion pressure over time, demonstrating that higher concentrations led to more pronounced effects on coronary resistance.
Key Findings:
- Inhibition of Perfusion Pressure: The compound exhibited dose-dependent inhibition of perfusion pressure.
- Coronary Resistance Modulation: Significant modulation was observed at specific doses, indicating potential for therapeutic use in cardiovascular diseases.
Q & A
How can the synthesis of 3-(benzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)propanamide be optimized to improve yield and purity?
Answer:
Synthesis optimization requires meticulous control of reaction parameters:
- Stepwise Functionalization : Introduce the benzenesulfonyl and isoindole moieties sequentially to avoid side reactions. For example, coupling 1,3-dioxoisoindoline with benzenesulfonyl chloride under anhydrous conditions .
- Temperature and Solvent Selection : Maintain temperatures between 0–5°C during acylation steps to minimize decomposition. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Purification : Employ flash chromatography or preparative HPLC to isolate the compound from byproducts. Monitor purity via HPLC (>95%) and confirm structure with H/C NMR .
What analytical techniques are recommended for characterizing the molecular structure of this compound?
Answer:
A multi-technique approach ensures accurate characterization:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 358.48 for [M+H]) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
What in vitro assays are suitable for initial screening of its anti-inflammatory activity?
Answer:
Prioritize assays targeting inflammation-related pathways:
- COX-1/COX-2 Inhibition : Measure IC values using fluorometric or colorimetric kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay). Compare against indomethacin as a positive control .
- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages via ELISA .
- NF-κB Translocation Assay : Use immunofluorescence to assess inhibition of NF-κB nuclear translocation in RAW 264.7 cells .
How can researchers design experiments to determine the compound’s mechanism of action against specific enzymes like COX?
Answer:
Combine computational and experimental methods:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in COX-2’s active site. Focus on interactions with key residues (e.g., Arg120, Tyr355) .
- Enzyme Kinetics : Perform Michaelis-Menten assays to evaluate competitive/non-competitive inhibition. Calculate values using Lineweaver-Burk plots .
- Mutagenesis Studies : Generate COX-2 mutants (e.g., Arg120Ala) to validate critical binding residues via surface plasmon resonance (SPR) .
How should structure-activity relationship (SAR) studies be structured to enhance biological efficacy?
Answer:
Systematic SAR requires iterative modifications:
- Core Modifications : Replace the isoindole dioxo group with succinimide or phthalimide to assess rigidity’s impact on binding .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -NO) on the benzene ring to enhance sulfonamide acidity, potentially improving target engagement .
- Bioisosteric Replacement : Swap the propanamide linker with a sulfone or ether group to evaluate metabolic stability .
- In Silico Screening : Use QSAR models to prioritize derivatives with optimal logP (2.5–3.5) and topological polar surface area (~90 Å) for blood-brain barrier penetration .
What strategies can resolve contradictions in biological activity data across different studies?
Answer:
Address discrepancies through rigorous validation:
- Reproducibility Checks : Replicate assays in independent labs using standardized protocols (e.g., cell lines, serum batches) .
- Meta-Analysis : Pool data from multiple studies to identify trends. Use statistical tools (e.g., RevMan) to calculate weighted effect sizes .
- Off-Target Profiling : Screen against a panel of 50+ kinases/phosphatases to rule out nonspecific interactions .
- Dose-Response Curves : Confirm activity across a wide concentration range (0.1–100 µM) to exclude false positives from assay interference .
How can researchers validate the compound’s pharmacokinetic properties in preclinical models?
Answer:
Use ADME (absorption, distribution, metabolism, excretion) profiling:
- Solubility : Measure kinetic solubility in PBS (pH 7.4) and simulated intestinal fluid .
- Plasma Stability : Incubate with mouse/human plasma (37°C, 1 hr) and quantify remaining compound via LC-MS .
- CYP450 Inhibition : Assess interactions with CYP3A4 and CYP2D6 using fluorogenic substrates .
- In Vivo PK : Administer intravenously/orally to rodents and calculate AUC, , and bioavailability .
What advanced techniques are recommended for studying its interaction with biological targets at the atomic level?
Answer:
Leverage high-resolution structural biology tools:
- Cryo-EM : Resolve compound-bound complexes of large targets (e.g., NLRP3 inflammasome) at <3 Å resolution .
- NMR Titration : Monitor chemical shift perturbations in N-labeled proteins to map binding sites .
- Thermal Shift Assays : Measure ΔTm values to quantify stabilization/destabilization of target proteins .
- Single-Molecule Imaging : Use TIRF microscopy to observe real-time binding kinetics on live cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
